3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride
Overview
Description
3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that features a triazole ring Triazoles are known for their stability and versatility, making them valuable in various chemical and pharmaceutical applications
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles and alkynes, both of which are known to interact with various biological targets. For instance, 1,2,4-triazoles are known to interact with enzymes like cytochrome P450 and have antimicrobial, antifungal, and antitumor activities . Alkynes, on the other hand, are often used in click chemistry for bioconjugation, suggesting they could potentially target a wide range of biomolecules.
Mode of Action
1,2,4-triazoles generally exert their effects by interacting with biological targets and modulating their activity . The alkyne group could potentially undergo a variety of chemical reactions, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to predict the exact biochemical pathways it might affect. Given the known activities of 1,2,4-triazoles, it could potentially affect pathways related to microbial growth, fungal metabolism, or tumor growth .
Pharmacokinetics
Many 1,2,4-triazoles are known to have good bioavailability and are well-absorbed in the body . The presence of the alkyne group could potentially affect its distribution and metabolism.
Result of Action
Based on the activities of related compounds, it could potentially have antimicrobial, antifungal, or antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via alkylation using propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Often carried out in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a suitable leaving group and a nucleophile, often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and metabolic pathways.
Material Science: Its stability and electronic properties make it useful in the development of new materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Imidazole Derivatives: Imidazoles are another class of heterocycles with similar stability and versatility but differ in their nitrogen atom arrangement.
Uniqueness
3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
3,5-dimethyl-1-prop-2-ynyl-1,2,4-triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-4-5-10-7(3)8-6(2)9-10;/h1H,5H2,2-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWPYLPPVDMWNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC#C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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